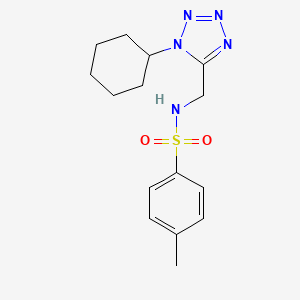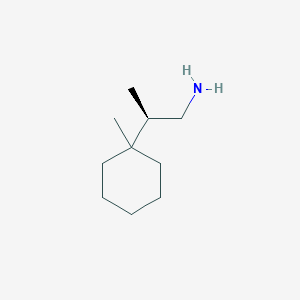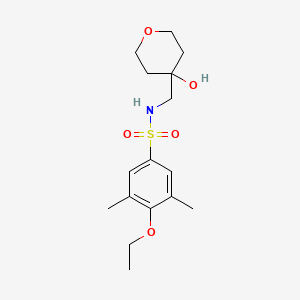
4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound is the KRAS mutation associated with various types of cancer . KRAS is a gene that plays a crucial role in cell signaling and growth. Mutations in KRAS can lead to uncontrolled cell growth and cancer .
Mode of Action
The compound interacts with the KRAS mutation, specifically targeting cancers that exhibit resistance to EGFR-targeted therapeutic agents . EGFR, or Epidermal Growth Factor Receptor, is a protein that helps cells grow and divide. When EGFR is overexpressed or mutated, it can lead to the development of cancer .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell growth and survival . By targeting the KRAS mutation, the compound can potentially inhibit the proliferation of cancer cells that are resistant to EGFR-targeted therapies .
Result of Action
The compound’s action results in the potential prevention or treatment of cancers associated with a KRAS mutation and resistance to EGFR-targeted therapeutic agents . This could be particularly beneficial for patients with non-small cell lung cancer, colorectal cancer, and pancreatic cancer, among others .
Análisis Bioquímico
Biochemical Properties
The compound 4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide has been identified as a potential dual inhibitor of phosphodiesterases and histone deacetylases . This suggests that it may interact with these enzymes, potentially influencing their activity and playing a role in various biochemical reactions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Propiedades
IUPAC Name |
4-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-4-22-15-12(2)9-14(10-13(15)3)23(19,20)17-11-16(18)5-7-21-8-6-16/h9-10,17-18H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSGGLGKDETBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3016815.png)
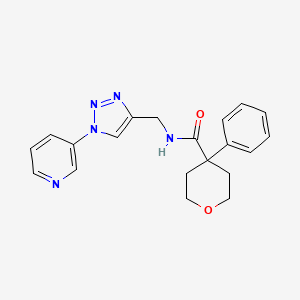
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)
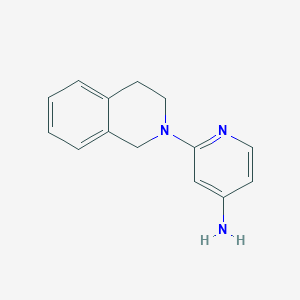

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
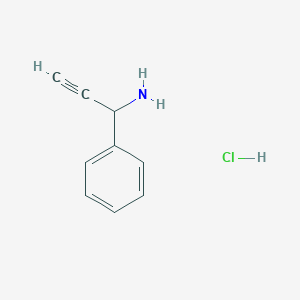

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)
